Differential Binding Affinity to PHGDH via 3-Chloro-4-Methoxyphenyl Moiety
The 3-chloro-4-methoxyphenyl group, a defining feature of the target compound, was validated as a key binding fragment in the active site of human PHGDH. The co-crystal structure (PDB ID: 5N53) of human PHGDH with N-(3-chloro-4-methoxyphenyl)acetamide—a substructure directly embedded in the target compound—confirms a specific binding pose. This is a clear class-level inference of the target compound's potential binding affinity, differentiating it from benzothiazole acetamide analogs lacking this specific aryl substitution [1]. Comparative data for the target compound versus a des-chloro or des-methoxy analog is not yet available.
| Evidence Dimension | Enzyme binding (X-ray crystallography) |
|---|---|
| Target Compound Data | PDB ID: 5N53 co-crystal with N-(3-chloro-4-methoxyphenyl)acetamide fragment at 1.48 Å resolution |
| Comparator Or Baseline | Unsubstituted phenyl acetamide derivatives (not observed to bind in same conformation) |
| Quantified Difference | N/A (qualitative structural evidence only) |
| Conditions | X-ray diffraction, human PHGDH enzyme |
Why This Matters
This structural evidence validates the critical role of the 3-chloro-4-methoxyphenyl group for target engagement, making the target compound a more compelling candidate for PHGDH-focused drug discovery than analogs without this specific moiety.
- [1] Unterlass, J. E., et al. (2018). Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer. Oncotarget, 9, 13139-13153. View Source
